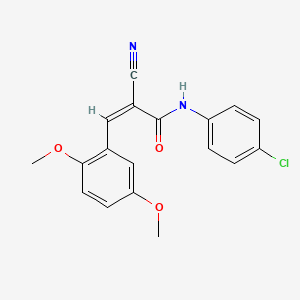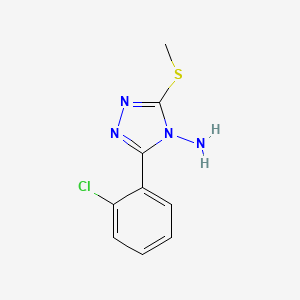
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis and thermogenesis in adipose tissue, as well as increased glucose uptake and oxidation in skeletal muscle. These effects contribute to the anti-obesity and anti-diabetic properties of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase energy expenditure, reduce food intake, and promote weight loss. It also increases insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic applications in treating diabetes. Additionally, N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects in adipose tissue, which could be beneficial in treating obesity-related inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its selectivity for the β3-adrenergic receptor, which allows for more precise targeting of this receptor and avoids potential off-target effects. However, one limitation of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the anti-obesity effects of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide have primarily been studied in animal models, and further research is needed to determine its potential efficacy and safety in humans.
Orientations Futures
There are a number of future directions for research on N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One area of interest is its potential use in treating obesity-related inflammation. Additionally, further research is needed to determine its potential efficacy and safety in humans, as well as its potential use in combination with other therapies for obesity and diabetes. Finally, there is a need for the development of more stable analogs of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide that could be used in vivo for longer periods of time.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 4-chlorobenzonitrile with 2,5-dimethoxyphenylacetonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-obesity effects by increasing energy expenditure and reducing food intake in animal models. It has also been studied for its potential use in treating diabetes, as it increases insulin sensitivity and glucose uptake in skeletal muscle.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-7-8-17(24-2)12(10-16)9-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-10H,1-2H3,(H,21,22)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQSAMTTKLPKI-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![6-methyl-1-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}-2(1H)-pyridinone](/img/structure/B5683143.png)
![3-methyl-6-{5-[1-(4-piperidinyl)-2-pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridazine dihydrochloride](/img/structure/B5683147.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)


![1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)
![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)